Cas no 98462-58-9 ((1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol)

(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol is a chiral cyclohexanol derivative featuring a phenylethylamino substituent, which confers stereochemical specificity for applications in asymmetric synthesis and catalysis. Its well-defined (1R,2R,R) configuration ensures high enantioselectivity, making it valuable as a ligand or intermediate in the preparation of optically active compounds. The rigid cyclohexanol backbone enhances stability, while the phenylethyl group provides steric and electronic modulation for tailored reactivity. This compound is particularly useful in pharmaceutical research and fine chemical synthesis, where precise stereocontrol is critical. Its structural features also support its utility in chiral resolution and as a building block for complex molecular architectures.
(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol structure
98462-58-9 structure
Product Name:(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol
CAS No:98462-58-9
MF:C14H21NO
MW:219.322643995285
MDL:MFCD18642889
CID:835881
PubChem ID:13801647
Update Time:2025-10-23

(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-[(1-phenylethyl)amino]-, [1R-[1a,2b(R*)]]-
    • (1R,2R)-2-((R)-1-PHENYLETHYLAMINO)CYCLOHEXANOL
    • (1R,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanol
    • 3-METHOXY-4-(4-METHYL-IMIDAZOL-1-YL)-PHENYL]-METHANOL
    • (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanol
    • (1R,2R)-2-[(R)-1-Phenylethylamino]cyclohexanol
    • (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol
    • CS-13742
    • (1R,2R)-2-{[(1R)-1-PHENYLETHYL]AMINO}CYCLOHEXAN-1-OL
    • 98462-58-9
    • SCHEMBL697465
    • AKOS037649831
    • YDA46258
    • CS-M0940
    • DB-234613
    • (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol
    • MDL: MFCD18642889
    • Inchi: 1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13-,14-/m1/s1
    • InChI Key: NYCFBNYPXMBDES-MRVWCRGKSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1N[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: 2.3

(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol Pricemore >>

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Additional information on (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol

Recent Advances in the Study of (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol (CAS: 98462-58-9): A Comprehensive Research Brief

The compound (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol, with the CAS number 98462-58-9, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique stereochemical properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug development.

Recent studies have highlighted the enantioselective synthesis of (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol, emphasizing its role as a chiral building block for the development of novel pharmaceuticals. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high yields and optical purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry.

Pharmacological investigations reveal that this compound exhibits promising activity as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. A preclinical study demonstrated its affinity for dopamine and serotonin receptors, suggesting potential applications in the treatment of Parkinson's disease and depression. These findings were corroborated by in vitro and in vivo assays, with detailed mechanistic insights provided in a recent ACS Chemical Neuroscience publication.

In addition to its neurological applications, (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol has been explored as a scaffold for the design of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against multidrug-resistant bacterial strains, attributed to its ability to disrupt bacterial cell membrane integrity. Structure-activity relationship (SAR) studies have further optimized its derivatives for enhanced potency and reduced cytotoxicity.

The compound's stereochemical complexity also makes it a valuable tool in the study of enzyme-substrate interactions. Researchers have utilized it as a probe to investigate the binding mechanisms of cytochrome P450 enzymes, shedding light on metabolic pathways relevant to drug metabolism and toxicity. These insights were detailed in a collaborative study between academic and industrial researchers, published in Chemical Research in Toxicology.

Looking ahead, the integration of computational modeling and machine learning approaches is expected to accelerate the discovery of new applications for (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol. Recent advancements in molecular docking and quantum mechanical calculations have enabled the prediction of its interactions with biological targets, as highlighted in a 2023 review article in Drug Discovery Today.

In conclusion, (1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol (CAS: 98462-58-9) represents a versatile and pharmacologically significant compound with broad implications for drug discovery and development. Ongoing research continues to uncover its potential, driven by innovations in synthetic chemistry, pharmacology, and computational biology. This brief underscores the need for interdisciplinary collaboration to fully exploit its therapeutic and analytical capabilities.

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